molecular formula C18H16Cl2N2OS B5174580 2-[5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride

2-[5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride

Cat. No.: B5174580
M. Wt: 379.3 g/mol
InChI Key: QEQXMFQHSLISJK-UHFFFAOYSA-N
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Description

2-[5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride is a complex organic compound that features a thiazole ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-[(3-Bromophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride
  • 2-[5-[(3-Fluorophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride
  • 2-[5-[(3-Methylphenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride

Uniqueness

2-[5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure may confer distinct properties compared to its analogs, making it valuable for certain applications.

Properties

IUPAC Name

2-[5-[(3-chlorophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS.ClH/c19-15-8-4-5-13(9-15)10-16-11-21(18(20)23-16)12-17(22)14-6-2-1-3-7-14;/h1-9,11,20H,10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQXMFQHSLISJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=C(SC2=N)CC3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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